Moxaprindine

説明

Contextualization within Antiarrhythmic Compound Research

The development of Moxaprindine is rooted in the extensive research on Class I antiarrhythmic agents, which primarily act by blocking sodium channels in cardiac myocytes. nih.gov The goal of such chemical and mechanistic discovery is to modulate the cardiac action potential to suppress arrhythmias. This compound, as a derivative of aprindine (B1662516), was investigated for its potential to refine the electrophysiological effects of its parent compound. Preclinical studies in canine models demonstrated that this compound possesses strong antiarrhythmic properties, capable of suppressing ventricular ectopic activity. nih.gov A key finding from these early studies was the effect of this compound on the electrocardiogram, where it was observed to prolong the PR interval, QRS duration, and QT interval. nih.gov This prolongation of the QRS duration is a hallmark of Class I antiarrhythmic action, suggesting that this compound, like aprindine, interferes with the rapid influx of sodium during phase 0 of the cardiac action potential. nih.gov

Historical Perspectives on its Development and Early Investigation

The impetus for the development of this compound was closely linked to the known side effects of its parent compound, aprindine, which includes the potential for agranulocytosis. jbclinpharm.org The preclinical discovery phase of this compound was therefore centered on evaluating whether this new derivative could retain the desired antiarrhythmic activity while exhibiting lower toxicity. Early investigations involved in vitro testing to compare the effects of this compound and aprindine on hematopoietic cells. jbclinpharm.org These studies were crucial in the initial assessment of the compound's potential viability. The research demonstrated that while both compounds exhibited some level of hematological toxicity in vitro, this compound did so at a significantly higher concentration than aprindine, suggesting a potentially wider therapeutic window from a hematological perspective. jbclinpharm.org

| Compound | Relative Concentration for Hematopoietic Toxicity (in vitro) |

|---|---|

| Aprindine | Toxic at concentrations close to clinical therapeutic serum levels |

| This compound | Toxic at approximately twice the concentration of Aprindine |

Methodological Advancements Facilitating Contemporary this compound Research

While specific contemporary research on this compound is limited, any renewed investigation would benefit from significant methodological advancements in the broader field of antiarrhythmic drug discovery. Modern preclinical evaluation of such compounds now routinely employs high-throughput screening technologies and advanced electrophysiological techniques. jbclinpharm.org The use of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) allows for the study of a drug's effects on human cardiac tissue in vitro, offering a more translationally relevant model than traditional animal studies. Furthermore, sophisticated in silico modeling can now predict the potential for cardiotoxicity and proarrhythmic effects, guiding the early stages of drug development. jbclinpharm.org Automated patch-clamping systems have also revolutionized the ability to screen compounds for their effects on specific ion channels, providing a level of detail on the mechanism of action that was not possible during the initial investigations of this compound.

Current Lacunae and Future Trajectories in Fundamental this compound Inquiry

There is a significant lack of recent fundamental research on this compound, with the majority of available literature dating back to its initial development. A major lacuna is the absence of detailed information regarding its specific chemical synthesis and a precise characterization of its binding to and modulation of the cardiac sodium channel. The long-term electrophysiological effects and the full spectrum of its potential off-target interactions remain largely unexplored.

Future fundamental inquiry into this compound, should it be revisited, would likely focus on several key areas. A primary objective would be to elucidate its exact molecular mechanism of action using modern electrophysiological and structural biology techniques. This would involve determining its binding site on the sodium channel and understanding how it alters channel gating. Additionally, a comprehensive evaluation of its effects on other cardiac ion channels would be necessary to fully characterize its electrophysiological profile. nih.gov Given the advancements in understanding the genetic basis of arrhythmias, future research could also explore whether this compound has differential effects in the context of specific channelopathies. jbclinpharm.org However, the current landscape of antiarrhythmic therapy, which has seen a shift towards non-pharmacological approaches like catheter ablation, may influence the impetus for such renewed fundamental investigation. nih.govresearchgate.net

Structure

3D Structure

特性

CAS番号 |

53076-26-9 |

|---|---|

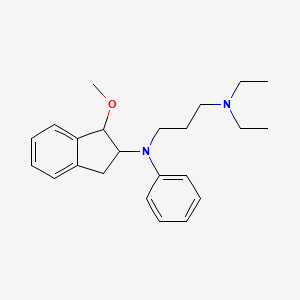

分子式 |

C23H32N2O |

分子量 |

352.5 g/mol |

IUPAC名 |

N,N-diethyl-N'-(1-methoxy-2,3-dihydro-1H-inden-2-yl)-N'-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C23H32N2O/c1-4-24(5-2)16-11-17-25(20-13-7-6-8-14-20)22-18-19-12-9-10-15-21(19)23(22)26-3/h6-10,12-15,22-23H,4-5,11,16-18H2,1-3H3 |

InChIキー |

QQGGXAOUSKREAE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3 |

正規SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3 |

他のCAS番号 |

53076-26-9 |

同義語 |

methoxyaprindine1,3-Propanediamine, N-(2,3-dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenyl- moxaprindine N,N-diethyl-N'-(1-methoxy-2-indanyl)-N'-phenyl-1,3-propanediamine |

製品の起源 |

United States |

Synthetic Chemistry and Chemoinformatic Characterization of Moxaprindine

Retrosynthetic Strategies and Precursor Synthesis

Specific retrosynthetic strategies and detailed precursor synthesis pathways for Moxaprindine are not extensively documented in the readily available scientific literature. Retrosynthetic analysis typically involves breaking down the target molecule into simpler, commercially available starting materials or known intermediates. For complex organic molecules like this compound, this often involves identifying key functional groups and bond disconnections that can be reliably formed through established chemical reactions. Without specific published routes, the precise precursors and their synthesis remain subjects for further investigation.

Novel Synthetic Routes for this compound and its Analogues

While this compound is recognized as a derivative of Aprindine (B1662516), detailed accounts of novel synthetic routes specifically developed for this compound are not prominently featured in the reviewed literature. The synthesis of analogues often aims to explore structure-activity relationships or improve upon existing properties. The development of such routes would typically involve exploring various chemical transformations, reaction conditions, and purification methods to achieve efficient and high-yield production.

Stereoselectivity and enantioselectivity are critical aspects in the synthesis of many pharmacologically active compounds, as different stereoisomers can exhibit distinct biological activities and safety profiles. While the general importance of stereoselective synthesis is acknowledged in medicinal chemistry, specific methodologies detailing the enantioselective synthesis of this compound are not provided in the current search results. The synthesis of chiral molecules often employs chiral catalysts, chiral auxiliaries, or chiral starting materials to control the stereochemical outcome of reactions.

Modern synthetic chemistry increasingly utilizes flow chemistry and sustainable approaches to enhance efficiency, safety, and environmental friendliness. Flow chemistry, which involves carrying out reactions in continuous streams rather than in batches, offers advantages such as precise control over reaction parameters, improved heat and mass transfer, and the potential for automation mit.eduyoutube.com. While these techniques are broadly applied in drug discovery and development, specific published applications or adaptations of flow chemistry or other sustainable synthetic methods for this compound are not detailed in the provided information.

Structural Elucidation Techniques for this compound

The confirmation of a compound's structure and purity relies on a suite of advanced analytical techniques. For this compound, spectroscopic and chromatographic methods are key.

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and separating potential isomers. High-Performance Liquid Chromatography (HPLC) is routinely employed for this purpose. This compound has been reported to have a purity of 98% by HPLC aobious.commolnova.cn. This level of purity indicates that the compound, as supplied or characterized, is predominantly the target molecule with minimal impurities. HPLC methods, often utilizing gradient elution and UV detection, are crucial for quantifying impurities and verifying the absence of unwanted byproducts or isomers. Information regarding specific methods for isomeric separation of this compound was not found in the provided data.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity (by HPLC) |

| This compound | 53076-26-9 | C23H32N2O | 352.51 | 98% |

Molecular and Cellular Pharmacodynamics of Moxaprindine

Receptor Binding Kinetics and Affinity Profiling

Information regarding Moxaprindine's direct binding to specific cellular receptors, including quantitative radioligand binding assays or detailed biophysical characterization using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), is not extensively detailed in the available search results.

Ion Channel Modulation and Electrophysiological Studies (e.g., Patch Clamp)

This compound's primary pharmacodynamic activity is understood to be related to its effects on cardiac ion channels, consistent with its classification as an antiarrhythmic agent cbsa-asfc.gc.canih.gov.

Voltage-Gated Ion Channel Interactions (e.g., Na+, K+, Ca2+ Channels):this compound has demonstrated significant effects on cardiac electrophysiology, particularly in the acute treatment of ventricular arrhythmiasnih.gov. Studies have indicated that this compound administration leads to:

Prolongation of the PR-interval by approximately 27.7% nih.gov.

Prolongation of the QRS-duration by approximately 24.6% nih.gov.

Prolongation of the QT-interval by approximately 17.0% and the QTc-interval by approximately 10.8% nih.gov.

Slowing of the sinus rate nih.gov.

Induction of first-degree atrioventricular block in some patients nih.gov.

These electrophysiological changes suggest that this compound likely modulates the activity of voltage-gated ion channels. The prolongation of QRS duration is typically associated with a blockade of fast sodium channels (Class I antiarrhythmics), while QT prolongation can be indicative of potassium channel blockade (Class III antiarrhythmics) or effects on other repolarizing currents nih.govyoutube.com. The observed AV nodal effects (PR prolongation, AV block) may involve modulation of calcium or potassium channels influencing the AV node's conduction properties. This compound has also been categorized as a "Voltage-Gated Ion Channel Blocker" aobious.com and a Class III antiarrhythmic univ-lille.fr. While specific quantitative data (e.g., IC50 values for channel block) are not provided, these observed electrophysiological effects are central to its antiarrhythmic mechanism. Aprindine (B1662516), a related compound, is known to block sodium currents in ventricular myocytes drugbank.com.

Table 1: Electrophysiological Effects of this compound

| Parameter | Change (%) | Reference |

|---|---|---|

| PR-interval | +27.7 (± 3.3%) | nih.gov |

| QRS-duration | +24.6 (± 2.2%) | nih.gov |

| QT-interval | +17.0 (± 1.5%) | nih.gov |

Enzyme Inhibition and Activation Mechanisms

Information detailing this compound's effects on specific enzymes, either through inhibition or activation, is not present in the provided search results. This compound is listed in product categories as a "Protein Control Ligand" and "Enzyme Inhibitors" aobious.com, but without identification of specific enzyme targets or quantitative data on its enzymatic activity. Studies on other compounds, such as naproxen (B1676952) inhibiting cyclo-oxygenase (COX) enzymes justia.com or ACE inhibitors affecting angiotensin-converting enzyme (ACE) nih.gov, are not relevant to this compound's known pharmacodynamic profile.

Intracellular Signaling Pathway Alterations

This compound's influence on intracellular signaling pathways is an area of active investigation, with related compounds showing modulation of key signaling molecules.

While direct data on this compound's effect on second messenger systems like cAMP or Ca2+ is not present, related compounds suggest potential modulation. For instance, modulation of second messenger systems is a common mechanism by which G protein-coupled receptors (GPCRs) transduce extracellular signals, impacting cellular biochemical cascades. nih.govnih.gov Compounds acting on imidazoline (B1206853) I1-receptors have been shown to influence cell signaling pathways. nih.govnih.gov

The impact of this compound on protein phosphorylation and dephosphorylation cascades is not directly detailed. However, protein kinases and phosphatases play critical roles in cellular signaling by adding or removing phosphate (B84403) groups from proteins, thereby regulating their activity. nih.govyoutube.com These phosphorylation events are often organized into cascades, where the activation of one kinase leads to the activation of another, amplifying or relaying signals within the cell. nih.gov Research on related compounds has indicated involvement of signaling proteins and pathways such as Akt, ERK1/2, JNK, and p38 in their cellular effects. nih.gov

Cellular Phenotypic Responses in In Vitro Models

Studies on this compound in in vitro models have begun to explore its effects on cellular functions.

Limited information is available regarding this compound's specific effects on cellular membrane potential dynamics. However, some compounds that modulate ion channels or cellular signaling can alter membrane potential, which is crucial for cellular excitability and function. escholarship.org For example, research on other compounds indicates that alterations in membrane potential can affect the rate of depolarization and action potential duration. escholarship.org

Compound List:

this compound

References: nih.gov, nih.gov, jackwestin.com, nih.gov, nih.gov, escholarship.org, nih.gov, nih.gov, youtube.com, nih.gov, nih.gov, nih.gov,

Organelle Functionality and Morphological Changes

Moxonidine, a centrally acting antihypertensive agent, has been investigated for its effects at the cellular and molecular levels, including its influence on organelle functionality and morphological integrity. Research indicates that Moxonidine can exert protective effects by modulating cellular processes, particularly in contexts of cellular stress or damage.

Impact on Cellular Morphology and Glomerular Structure

Studies examining the effects of Moxonidine in models of renal failure have provided insights into its influence on glomerular morphology and cellular structures within the kidney. In a subtotal nephrectomy (SNX) model, experimental renal failure was associated with an increase in podocyte volume and mesangial cell number per glomerulus. Furthermore, podocyte abnormalities, specifically podocyte hypertrophy, were noted. Treatment with Moxonidine in this context did not prevent the increase in mesangial cell number or the development of podocyte abnormalities, including hypertrophy, unlike some other antihypertensive agents such as ramipril and nifedipine nih.gov. However, Moxonidine, similar to ramipril, was found to reduce the glomerulosclerosis index, a measure of kidney damage, although to a lesser extent than ramipril in some observations nih.gov.

The observed effects on cellular morphology can be summarized as follows:

| Feature | Subtotal Nephrectomy (SNX) (Untreated) | Moxonidine Treatment (SNX) | Ramipril Treatment (SNX) | Nifedipine Treatment (SNX) |

| Podocyte Volume | Increased | Not prevented | Prevented | Not prevented |

| Mesangial Cell Number | Increased | Not prevented | Prevented | Prevented |

| Podocyte Hypertrophy | Present | Not prevented | Prevented | Not prevented |

| Glomerulosclerosis Index (SI) | Increased | Decreased | Decreased | Decreased (less so) |

Influence on Mitochondrial Activity

Moxonidine has also been shown to influence cellular energy metabolism by affecting mitochondrial activity. In studies investigating cellular viability under stress conditions, such as starvation or inflammatory insults (e.g., IL-1β), Moxonidine demonstrated a protective role. This protection was partly attributed to an improvement in mitochondrial activity, alongside the maintenance of membrane integrity. This suggests that Moxonidine can support cellular energy production pathways, which are often compromised during cellular stress nih.gov.

Other Organelles

While Moxonidine's effects on mitochondria and glomerular cellular structures have been noted, research specifically detailing its impact on the morphology or function of other organelles, such as the endoplasmic reticulum, Golgi apparatus, or lysosomes, is not extensively documented in the provided search results.

Preclinical Pharmacokinetics Pk and Biotransformation Mechanisms

Absorption Mechanisms in In Vitro and Animal Models

The absorption characteristics of Moxonidine have been elucidated through various preclinical models, indicating good absorption following oral administration. Studies in Fischer 344 rats have shown that the compound is well-absorbed. nih.gov In healthy human volunteers, Moxonidine is rapidly and almost completely absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 88%, suggesting it is not subject to significant first-pass metabolism. epistemonikos.org

Membrane Permeability Studies (e.g., PAMPA, Caco-2)

While specific Parallel Artificial Membrane Permeability Assay (PAMPA) data for Moxonidine were not available in the reviewed literature, Caco-2 cell permeability assays are a standard tool for evaluating the intestinal absorption of drug candidates. nih.gov These models help to distinguish between passive diffusion and carrier-mediated transport mechanisms. For many compounds, a combination of PAMPA and Caco-2 assays is used to rapidly screen for passive diffusion potential and to identify substrates for active transport or efflux mechanisms. nih.gov

Transporter-Mediated Uptake and Efflux

The role of specific transporter proteins in the uptake and efflux of Moxonidine is an important determinant of its pharmacokinetic profile. While detailed studies identifying specific transporters for Moxonidine were not prominent in the search results, Caco-2 cell models are equipped with a variety of transporter proteins that mimic the human intestinal epithelium. nih.gov The high bioavailability of Moxonidine suggests that it is not a significant substrate for major efflux transporters in the intestine that could otherwise limit its absorption. epistemonikos.org

Distribution Dynamics in Preclinical Species

Following absorption, Moxonidine is widely distributed throughout the body.

Tissue Distribution and Partitioning (e.g., Brain, Liver, Kidney)

Quantitative whole-body autoradiography studies in Fischer 344 rats using radiolabeled Moxonidine have demonstrated that the compound and/or its metabolites are widely distributed to various tissues. The highest concentrations of radioactivity were observed in the kidney and liver, which are key organs for metabolism and excretion. nih.gov

Plasma Protein Binding Characterization (e.g., HSA, AGP)

Moxonidine exhibits low binding to plasma proteins. In humans, only about 7.2% of the drug is bound to plasma proteins. epistemonikos.org This low level of protein binding means that a large fraction of the drug in circulation is unbound and therefore pharmacologically active and available for distribution into tissues and for elimination.

Table 1: Preclinical Pharmacokinetic Properties of Moxonidine

| Parameter | Finding | Species | Citation |

|---|---|---|---|

| Oral Bioavailability | 5.1% | Rat (Fischer 344) | nih.gov |

| Oral Bioavailability | 88% | Human | epistemonikos.org |

| Plasma Protein Binding | 7.2% | Human | epistemonikos.org |

Biotransformation Pathways and Metabolite Identification in Animal Models

Moxonidine undergoes extensive metabolism, and its biotransformation has been investigated in several animal species, including rats. In Fischer 344 rats, more than fifteen Phase I and Phase II metabolites have been identified in urine, plasma, and bile. nih.gov

The primary metabolic pathways involve oxidation. Oxidative metabolism of Moxonidine leads to the formation of hydroxymethyl moxonidine and a carboxylic acid metabolite as the major metabolites. nih.gov Further oxidation can occur on the imidazoline (B1206853) ring, resulting in the formation of hydroxy moxonidine and dihydroxy moxonidine. Another key metabolite is the dehydrogenated form of Moxonidine. semanticscholar.orgresearchgate.net

In addition to Phase I oxidation, Moxonidine also undergoes Phase II conjugation. In rat bile samples, several glutathione (GSH) conjugates, cysteinylglycine conjugates, cysteine conjugates, and a glucuronide conjugate have been identified. nih.gov

Table 2: Identified Metabolites of Moxonidine in Animal Models

| Metabolite | Metabolic Pathway | Species | Citation |

|---|---|---|---|

| Hydroxymethyl moxonidine | Oxidation | Rat | nih.gov |

| Carboxylic acid metabolite | Oxidation | Rat | nih.gov |

| Hydroxy moxonidine | Oxidation | Rat | semanticscholar.orgresearchgate.net |

| Dihydroxy moxonidine | Oxidation | Rat | semanticscholar.orgresearchgate.net |

| Dehydrogenated moxonidine | Oxidation | Rat | semanticscholar.orgresearchgate.net |

| GSH conjugates | Phase II Conjugation | Rat | nih.gov |

| Cysteinylglycine conjugates | Phase II Conjugation | Rat | nih.gov |

| Cysteine conjugates | Phase II Conjugation | Rat | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Moxaprindine |

| Moxonidine |

| Hydroxymethyl moxonidine |

| Hydroxy moxonidine |

| Dihydroxy moxonidine |

| Dehydrogenated moxonidine |

| Glutathione |

Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydrolysis)

In preclinical studies, Moxonidine undergoes several Phase I metabolic reactions, which are nonsynthetic processes that introduce or expose functional groups on the drug molecule. msdmanuals.com The primary Phase I pathway for Moxonidine is oxidation. drugbank.com

Research in Fischer 344 rats has shown that oxidative metabolism is a key component of Moxonidine's biotransformation. nih.gov This oxidation occurs on both the methyl group of the pyrimidine ring and on the imidazoline ring. drugbank.comnih.gov These oxidative processes lead to the formation of several key metabolites, including:

Hydroxymethyl moxonidine nih.govnih.gov

Hydroxy moxonidine drugbank.comnih.gov

Dihydroxy moxonidine nih.govresearchgate.net

Dehydrogenated moxonidine nih.govresearchgate.net

Table 1: Major Identified Phase I Metabolites of Moxonidine in Preclinical Species

| Metabolite Name | Metabolic Reaction | Precursor |

|---|---|---|

| Hydroxymethyl Moxonidine | Oxidation | Moxonidine |

| Hydroxy Moxonidine | Oxidation | Moxonidine |

| Dihydroxy Moxonidine | Oxidation | Hydroxy Moxonidine |

| Dehydrogenated Moxonidine | Oxidation (Dehydrogenation) | Hydroxy Moxonidine |

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolic reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, which typically increases water solubility and facilitates excretion. msdmanuals.comuomus.edu.iqpharmacy180.com Preclinical studies in rats have identified several Phase II conjugates of Moxonidine, particularly in bile samples. nih.gov

A glucuronide conjugate of Moxonidine has been identified, indicating that glucuronidation is one of the pathways for its metabolism. nih.gov Glucuronidation is a common Phase II reaction where glucuronic acid is attached to the drug molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). slideshare.netbrainkart.com

Furthermore, Moxonidine undergoes conjugation with glutathione (GSH). nih.gov This initial GSH adduct can be further metabolized to form other conjugates. Several of these downstream products have been identified in rat bile, including:

Cysteinylglycine conjugates nih.gov

Cysteine conjugates nih.govnih.gov

These findings demonstrate that Moxonidine is a substrate for the glutathione S-transferase (GST) pathway, which plays a role in detoxifying xenobiotics. uomus.edu.iq

Enzymology of Drug Metabolizing Enzymes (e.g., Cytochrome P450, UGTs)

The biotransformation of Moxonidine is mediated by various drug-metabolizing enzymes. The Phase I oxidative reactions are characteristic of the cytochrome P450 (CYP450) superfamily of enzymes. youtube.com These enzymes, located primarily in the liver but also in other tissues like the kidney, are essential for the metabolism of a vast number of drugs. merckvetmanual.comwalshmedicalmedia.com While oxidation is a primary metabolic pathway for Moxonidine, the specific CYP450 isoenzymes responsible for its metabolism have not yet been definitively determined in published literature. drugbank.com

The Phase II conjugation reactions are catalyzed by transferase enzymes. The formation of a glucuronide conjugate points to the involvement of UDP-glucuronosyltransferases (UGTs). nih.govmerckvetmanual.com The identification of glutathione and cysteine conjugates confirms the role of glutathione S-transferases (GSTs) in the biotransformation of Moxonidine. nih.gov

Excretion Mechanisms in Preclinical Species

Renal Clearance and Transport Mechanisms

The primary route of elimination for Moxonidine and its metabolites in preclinical species is through the kidneys. nih.govnih.gov Studies in Fischer 344 rats demonstrated that after an oral dose, the majority of radioactivity from labeled Moxonidine was recovered in the urine. nih.gov Specifically, within 120 hours, 59.5% of the total radioactivity was found in the urine, compared to 38.4% in the feces. nih.gov

Even when biliary excretion is significant, as seen in cannulated rats, renal excretion remains a major pathway, accounting for approximately 39.7% of the dose. nih.gov The parent, unchanged Moxonidine is the most abundant component found in urine, reinforcing that renal elimination of the active drug is the main clearance pathway. drugbank.comnih.gov The kidneys eliminate drugs through a combination of glomerular filtration, active tubular secretion, and passive reabsorption. doi.org Given that a substantial portion of Moxonidine is excreted unchanged, active renal transport mechanisms may play a role in its clearance.

Structure Activity Relationship Sar and Rational Ligand Design

Ligand-Based and Structure-Based Drug Design Approaches

In the absence of a known three-dimensional structure of a biological target, researchers can employ ligand-based drug design. This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which defines the essential structural features required for biological activity. Conversely, structure-based drug design utilizes the 3D structure of the target protein to design or identify potential ligands that can bind to it with high affinity and selectivity.

Molecular Docking and Scoring Functions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a small molecule, such as Moxaprindine, might bind to a specific receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein.

Scoring functions are then used to estimate the binding affinity for each of these poses. These functions are mathematical models that approximate the free energy of binding. A high-scoring pose would suggest a favorable interaction between the ligand and the target, making the compound a candidate for further investigation.

Table 1: Representative Scoring Functions in Molecular Docking

| Scoring Function Type | Principle | Example Software |

| Force-Field Based | Calculates the binding energy using classical mechanics principles, including van der Waals and electrostatic interactions. | AutoDock, DOCK |

| Empirical | Uses a regression equation derived from experimental binding data of a set of known ligand-receptor complexes. | GlideScore, ChemScore |

| Knowledge-Based | Derives statistical potentials from the frequency of atom-pair interactions observed in a database of protein-ligand complexes. | PMF, DrugScore |

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor interaction. While molecular docking provides a static picture of the binding pose, MD simulations can model the movement of atoms in the complex over time. This allows for the assessment of the stability of the predicted binding mode and can reveal important conformational changes in both the ligand and the protein upon binding.

By simulating the behavior of the this compound-target complex in a virtual physiological environment, researchers could gain insights into the key interactions that stabilize the complex and the energetic contributions of individual residues.

De Novo Design and Virtual Screening

De novo design is a computational method used to generate novel molecular structures with desired pharmacological properties from scratch. If the binding site of this compound's target were known, de novo design algorithms could be used to build new molecules that are complementary in shape and chemical properties to the binding pocket.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. In a structure-based virtual screening campaign for a target of this compound, a library of compounds would be docked into the binding site, and the top-scoring hits would be selected for further experimental testing. Ligand-based virtual screening, on the other hand, would use the known structure of this compound to search for other molecules with similar properties.

Advanced Research Methodologies and in Silico Approaches

Computational Modeling for Mechanistic Understanding

Computational modeling serves as a powerful tool in modern pharmacology for elucidating the complex mechanisms that underpin a drug's activity. By simulating molecular interactions and dynamics, researchers can develop a more precise understanding of a compound's behavior at the atomic level.

Quantum Chemical Calculations for Electronic Structure

A thorough review of scientific literature indicates that specific studies employing quantum chemical calculations to analyze the electronic structure of Moxaprindine have not been extensively published. Such calculations would typically be used to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding its reactivity and interaction with biological targets.

Molecular Dynamics Simulations for Conformational Flexibility

There is a notable absence of published research utilizing molecular dynamics (MD) simulations to investigate the conformational flexibility of this compound. MD simulations are instrumental in exploring the dynamic nature of a drug molecule and how its shape changes over time, which is crucial for understanding its ability to bind to a receptor. These simulations could provide valuable insights into the binding kinetics and thermodynamics of this compound with its targets.

Systems Biology and Network Pharmacology Applications

Target Deconvolution and Polypharmacology Profiling

Computational Prediction of Off-Target Interactions

Comprehensive computational predictions of off-target interactions for this compound have not been detailed in publicly accessible research. Predicting off-target interactions is a critical step in modern drug development to anticipate potential adverse effects and to explore opportunities for drug repurposing.

High-Throughput Screening (HTS) and Chemical Biology Approaches

High-throughput screening (HTS) and chemical biology methods are cornerstones of modern drug discovery, enabling the rapid testing of compounds and the investigation of their interactions with biological systems.

Research has been conducted on the binding properties of this compound to major human serum proteins using a high-throughput method. One study utilized ultrafast affinity extraction to compare the binding of this compound and the related anti-arrhythmic agent Aprindine (B1662516) to human serum albumin (HSA) and alpha 1-acid glycoprotein (α1-AGP). researchgate.net In serum from healthy volunteers, the binding of this compound hydrochloride at a concentration of 5 µg/mL (12.8 µM) was determined. researchgate.net Such HTS approaches are vital for screening drug candidates for their interactions with plasma proteins, which significantly influences their pharmacokinetic profiles. researchgate.net

Table 1: Serum Protein Binding of this compound and Aprindine

| Compound | Concentration | Protein Binding in Human Serum (%) |

| This compound-HCl | 5 µg/mL (12.8 µM) | 90.4 (SD +/- 1.3) |

| Aprindine-HCl | 5 µg/mL (13.8 µM) | 93.8 (SD +/- 1.0) |

Data sourced from a comparative study on anti-arrhythmic agents. researchgate.net

Development of Assays for Novel Targets

Information regarding the development of assays for novel targets specifically involving this compound is not available in the current body of scientific literature.

Application of Chemical Probes

There is no documented application of this compound as a chemical probe in scientific research.

Table of Compounds Mentioned

Future Directions and Unexplored Avenues in Moxaprindine Research

Discovery of Novel Biological Targets for Moxaprindine and Analogues

While this compound's primary interactions are understood, the full spectrum of its biological targets likely remains unmapped. Future research should focus on identifying novel binding partners and signaling pathways. The structurally related compound, moxonidine, is known to be a selective agonist at I1-imidazoline receptors and to a lesser extent, central alpha-2-adrenoceptors, which mediate the suppression of sympathoadrenal activity. drugbank.comnih.gov Research has also pointed to the involvement of neuropeptide Y (NPY) pathways in the effects of moxonidine, particularly in the context of obesity-related hypertension. mdpi.com

The exploration for new targets for this compound and newly synthesized analogues could employ advanced chemical proteomics techniques. For instance, the development of "clickable" chemical probes, where a reactive group like an alkyne is added to a this compound analogue, would allow researchers to covalently link the molecule to its binding partners in living cells or tissues. nih.gov Subsequent identification of these proteins by mass spectrometry can reveal previously unknown interactions. nih.gov This approach has been successfully used to identify novel targets for other pharmacological agents, revealing unexpected biological functions. nih.gov

Table 1: Potential Strategies for Novel Target Identification

| Technique | Description | Potential Outcome for this compound Research |

|---|---|---|

| Chemical Proteomics | Use of chemically modified this compound probes (e.g., with alkyne or photoaffinity tags) to capture and identify binding proteins from cell lysates or tissues. researchgate.net | Identification of direct protein targets beyond the known receptors, potentially uncovering new mechanisms of action. |

| Phenotypic Screening | High-throughput screening of this compound and its analogues across diverse cell lines, observing for specific cellular effects or changes in disease-relevant models. nih.gov | Discovery of novel therapeutic applications and the biological pathways associated with them. |

| Computational Modeling | In silico docking of this compound against large databases of protein structures to predict potential off-target interactions. annexpublishers.com | Prioritization of potential new targets for experimental validation, accelerating the discovery process. |

| Genetic Screening | Utilizing techniques like CRISPR-Cas9 to screen for genes that modify cellular sensitivity to this compound, thereby identifying functionally related pathways. | Uncovering genetic factors and pathways that are essential for this compound's biological effects. |

Development of Advanced Analytical Techniques for its Detection and Quantification

The precise measurement of a compound's concentration in biological matrices is fundamental to research. For this compound, future efforts should be directed toward developing more sensitive, high-throughput analytical methods. Current state-of-the-art techniques, such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), are the gold standard for quantifying drugs in plasma, urine, and saliva. nih.gov The development and validation of such a method for this compound would be a critical step, enabling detailed pharmacokinetic and metabolic studies.

The trend towards non-invasive sampling presents an opportunity for this compound research. nih.gov Developing methods to accurately quantify this compound in saliva could offer a feasible alternative to blood draws in certain research contexts. nih.gov Furthermore, advanced techniques like high-resolution mass spectrometry (HRMS) could be employed not only for quantification but also for identifying previously unknown metabolites of this compound, providing a more complete picture of its biotransformation. mdpi.com

Exploration of this compound as a Chemical Tool for Fundamental Biological Research

A potent and selective small molecule can serve as a "chemical probe" to investigate complex biological processes. nih.govbiorxiv.org If this compound or one of its analogues demonstrates high selectivity for a specific biological target, it could be used to modulate the activity of that target in vitro and in vivo, helping to elucidate its function. nih.gov For example, a highly selective I1-imidazoline receptor agonist derived from the this compound scaffold could be used to study the role of this receptor in various physiological processes beyond blood pressure regulation, such as metabolic control or neurological function. mdpi.com

The synthesis of derivatized versions of this compound, such as fluorescently-tagged or biotinylated analogues, could enable visualization of its target receptors in cells and tissues through imaging techniques. This would provide valuable spatial and temporal information about target engagement and receptor trafficking, advancing the fundamental understanding of the systems it modulates.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as enhanced binding to a target or improved metabolic stability. nih.gov AI can also be used to repurpose existing drugs by screening them against disease models and predicting new therapeutic uses. nih.govmdpi.com Applying these algorithms to this compound could uncover unexpected applications in different disease areas.

Table 2: Applications of AI/ML in the this compound Research Pipeline

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Target Identification | Analysis of genomic, proteomic, and clinical data to identify new biological targets related to this compound's observed effects. nih.gov | Accelerates the discovery of novel mechanisms and therapeutic indications. |

| Analogue Design | Generative models and deep learning design new molecules with optimized properties (e.g., higher affinity, lower off-target effects). nih.govmdpi.com | Reduces the time and cost associated with synthesizing and testing new compounds. pharmaceutical-technology.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues. mdpi.com | Helps prioritize which new molecules to synthesize, improving the success rate of development. |

| Drug Repurposing | ML algorithms screen this compound's chemical signature against databases of disease and biological pathways to predict new uses. mdpi.com | Identifies new therapeutic opportunities for an existing molecular scaffold. |

Investigation of Resistance Mechanisms (if applicable to its biological action in in vitro models)

In contexts where this compound might be used for its effects on cell proliferation or as an antimicrobial agent in research models, the potential for resistance development is a key area of investigation. Resistance mechanisms can be studied in vitro by exposing cell cultures to progressively increasing concentrations of the compound. crownbio.comnih.gov This process selects for resistant populations, which can then be analyzed to understand the underlying molecular changes. crownbio.com

Common mechanisms of resistance include mutations in the drug's target protein that reduce binding affinity, increased expression of efflux pumps that remove the drug from the cell, or activation of alternative compensatory pathways. mdpi.comnih.gov For example, if this compound's action is dependent on a specific receptor, genetic sequencing of resistant cells could reveal mutations in the gene encoding that receptor. nih.gov Understanding these potential resistance mechanisms is crucial for interpreting research findings and for the design of next-generation compounds that can overcome such resistance. crownbio.com

Opportunities for Interdisciplinary Collaboration and Data Sharing in this compound Research

Advancing the science around this compound will require a collaborative effort across multiple scientific disciplines. nih.gov Chemists are needed to synthesize novel analogues and chemical probes, while biologists and pharmacologists are essential for characterizing their effects in cellular and animal models. Computational scientists can apply AI and ML to guide drug design and target identification, and analytical chemists can develop the methods needed for precise quantification. researchgate.net

Effective interdisciplinary research is enhanced by strong communication and a shared understanding of project goals. nih.govnih.gov Furthermore, the establishment of data-sharing platforms where researchers can deposit findings related to this compound and its analogues would prevent the duplication of effort and accelerate the pace of discovery. Open-access databases containing chemical structures, biological activity data, and analytical methods would create a valuable resource for the entire scientific community, fostering a more integrated and efficient research ecosystem.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Moxaprindine in preclinical studies?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution or cyclization), followed by purification via column chromatography or recrystallization. Characterization requires analytical techniques such as NMR (for structural elucidation), HPLC (purity assessment >95%), and mass spectrometry (molecular weight confirmation) . For reproducibility, document solvent systems, reaction temperatures, and catalyst ratios in detail .

Q. How do researchers design in vitro assays to evaluate this compound’s pharmacological activity?

- Methodological Answer : Standard assays include:

- Target-binding assays (e.g., radioligand displacement to measure IC₅₀ values).

- Cell viability assays (MTT or ATP-luminescence) to assess cytotoxicity.

- Dose-response curves (log-concentration vs. effect) to determine EC₅₀.

Controls must include vehicle-only groups and reference compounds (e.g., known agonists/antagonists) .

Q. What ethical and regulatory considerations apply to in vivo studies of this compound?

- Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0), including:

- Sample size calculation (power analysis to minimize unnecessary subjects).

- Humane endpoints (e.g., tumor size limits).

- Data transparency : Report attrition rates and exclusion criteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different disease models?

- Methodological Answer : Conduct a systematic review with meta-analysis to quantify heterogeneity (I² statistic). Potential confounders include:

- Dosing regimens (e.g., acute vs. chronic administration).

- Model specificity (e.g., transgenic vs. xenograft models).

- Biomarker variability (e.g., protein expression levels in target tissues).

Use funnel plots to assess publication bias .

Q. What advanced techniques optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?

- Methodological Answer :

- Compartmental modeling : Fit plasma concentration-time data to estimate , , and .

- Mechanistic PK-PD : Link receptor occupancy (PET imaging) to downstream effects (e.g., cytokine modulation).

- Population PK : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .

Q. How do researchers address batch-to-batch variability in this compound’s stability during long-term studies?

- Methodological Answer :

- Forced degradation studies : Expose batches to heat, light, and humidity; monitor degradation products via LC-MS.

- Accelerated stability testing : Store at 40°C/75% RH for 6 months, aligning with ICH Q1A guidelines.

- QbD (Quality by Design) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., pH, excipient ratios) .

Data Analysis and Interpretation

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects in heterogenous populations?

- Methodological Answer :

- Mixed-effects models : Account for nested data (e.g., repeated measures in longitudinal studies).

- ANCOVA : Adjust for covariates (e.g., age, baseline biomarker levels).

- Machine learning : Apply random forests to identify non-linear predictors of response .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

- Methodological Answer :

- Thermal proteome profiling (TPP) : Monitor protein melting shifts after drug treatment.

- CETSA (Cellular Thermal Shift Assay) : Confirm target stabilization in cell lysates.

- CRISPR-Cas9 knockout models : Compare drug efficacy in wild-type vs. target-deficient cells .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。